molecular formula C6H8N2O2S B2473041 5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid CAS No. 2137740-13-5

5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid

Cat. No. B2473041
M. Wt: 172.2
InChI Key: CULVTRDHXIUJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid” is a compound that belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The successful synthesis of novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1 H NMR, and 13 C NMR spectra .


Molecular Structure Analysis

The molecular structure of thiazoles includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid and its derivatives are extensively used in chemical synthesis. For example, Dovlatyan et al. (2004) detailed the acylation and methylation of similar thiazolecarboxylic acid derivatives to create various chemical compounds (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004). Furthermore, Baker and Williams (2003) synthesized novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated methods (Baker & Williams, 2003).

Pharmaceutical and Biological Activities

This chemical is also pivotal in pharmaceutical research. Boy and Guernon (2005) utilized a precursor related to 5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid for synthesizing analogs with potential biological activity (Boy & Guernon, 2005). Similarly, Desai, Bhatt, and Joshi (2019) reported on the antimicrobial properties of modified ethyl 2-amino-4-methylthiazole-5-carboxylate, a close relative of the compound (Desai, Bhatt, & Joshi, 2019).

Structural and Crystallographic Studies

The compound and its derivatives are also subjects in structural and crystallographic studies. Kennedy et al. (1999) explored the crystal structure of a similar compound, providing insights into its molecular configuration (Kennedy, Khalaf, Pitt, Scobie, Suckling, Urwin, Waigh, & Young, 1999).

Future Directions

Thiazoles have diverse therapeutic roles and have been used to develop various drugs with lesser side effects . This suggests that “5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid” and similar compounds could have potential applications in the development of new therapeutics.

properties

IUPAC Name

5-amino-3-ethyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-3-4(6(9)10)5(7)11-8-3/h2,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULVTRDHXIUJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid

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